molecular formula C8H8ClN5O3 B1406792 5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-amine nitrate CAS No. 1417568-97-8

5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-amine nitrate

Cat. No. B1406792
CAS RN: 1417568-97-8
M. Wt: 257.63 g/mol
InChI Key: GWHSUAUHKFOTJO-UHFFFAOYSA-N
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Description

The compound “5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-amine nitrate” is a derivative of the 1,2,4-triazole class of compounds. 1,2,4-triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse range of biological activities .

Scientific Research Applications

Pharmaceutical Research

This compound has potential applications in pharmaceutical research due to its structural similarity to other triazole derivatives known for their therapeutic properties. Triazoles are a core structure in many pharmaceutical drugs, and modifications to this core can lead to new compounds with antifungal, antibacterial, and antiviral properties .

Material Science

The electronic properties of triazole compounds make them suitable for use in material science, particularly in the development of new polymers with specific electrical conductivities or photoreactive properties. The chlorophenyl group could potentially add to the material’s stability and resistance to degradation .

Agricultural Chemistry

In agriculture, such compounds can be explored for their potential as pesticides or herbicides. The triazole ring is a common motif in many modern agrochemicals, and the addition of the chlorophenyl group could enhance the compound’s activity or selectivity .

Nonlinear Optical Materials

Triazole derivatives have been studied for their nonlinear optical (NLO) properties, which are crucial for the development of optoelectronic devices. The presence of the chlorophenyl group might influence the NLO behavior of the compound, making it a candidate for further study in this field .

Environmental Chemistry

The compound’s potential to act as a corrosion inhibitor or a stabilizer in various environmental conditions could be investigated. Its structural components may interact with metal surfaces or organic materials to prevent degradation, which is valuable in maintaining infrastructure and machinery .

Computational Chemistry

Due to the compound’s interesting structural and electronic properties, it can serve as a model for computational studies. Researchers can use it to predict reactivity, stability, and interactions with other molecules, which is beneficial for designing new compounds with desired properties .

Chemical Synthesis

The compound could be used as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile building block in organic synthesis .

Analytical Chemistry

As a standard or reagent, this compound could be used in analytical chemistry to develop new assays or calibration standards, especially in the detection of related compounds or in the study of triazole chemistry .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Given the known activities of some 1,2,4-triazole derivatives, it could be interesting to explore its potential as a therapeutic agent .

properties

IUPAC Name

5-(4-chlorophenyl)-1H-1,2,4-triazol-3-amine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4.HNO3/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7;2-1(3)4/h1-4H,(H3,10,11,12,13);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHSUAUHKFOTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)N)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-amine nitrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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